Regiochemical Orthogonality vs. 4-Bromopyridine: Access to Divergent Synthesis Pathways
4-Bromo-3-ethynylpyridine possesses two orthogonal reactive sites (a C4-Br bond for cross-coupling and a C3-ethynyl group for click or Sonogashira reactions), enabling sequential, site-selective modifications. In contrast, 4-bromopyridine contains only a single reactive site, restricting synthetic utility to a single functionalization step before requiring further manipulation .
| Evidence Dimension | Number of orthogonal reactive sites for sequential functionalization |
|---|---|
| Target Compound Data | 2 (C4-Br and C3-ethynyl) |
| Comparator Or Baseline | 4-bromopyridine: 1 (C4-Br only) |
| Quantified Difference | 2 sites vs. 1 site |
| Conditions | Structural analysis based on molecular formula and functional group chemistry. |
Why This Matters
For procurement, this dictates that 4-bromo-3-ethynylpyridine is the necessary building block for multi-step, divergent synthesis of complex heterocyclic libraries, where 4-bromopyridine is insufficient.
